1,3-Bis(2-methylprop-2-enylsulfonyl)benzene
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Overview
Description
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene is a chemical compound that belongs to the class of sulfones. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene typically involves the reaction of benzene with 2-methylprop-2-enylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chloroprop-2-enylsulfonyl)benzene
- 1,3-Bis(2-bromoprop-2-enylsulfonyl)benzene
- 1,3-Bis(2-iodoprop-2-enylsulfonyl)benzene
Uniqueness
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene is unique due to the presence of the 2-methylprop-2-enylsulfonyl groups, which impart specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial production.
Properties
IUPAC Name |
1,3-bis(2-methylprop-2-enylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S2/c1-11(2)9-19(15,16)13-6-5-7-14(8-13)20(17,18)10-12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMOANLSIGZMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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